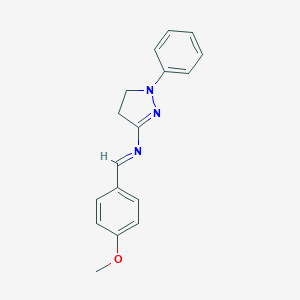
(E)-1-(4-METHOXYPHENYL)-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)METHANIMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzylidene)-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amine is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a methoxybenzylidene group and a phenyl-dihydropyrazolyl group, making it a molecule of interest in various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzylidene)-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amine typically involves the condensation reaction between 4-methoxybenzaldehyde and 1-phenyl-4,5-dihydro-1H-pyrazol-3-ylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
N-(4-methoxybenzylidene)-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The methoxy group and other substituents on the benzylidene ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction would regenerate the starting amine and aldehyde.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its ability to interact with biological targets.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(4-methoxybenzylidene)-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amine involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which may influence its biological activity. Additionally, the Schiff base moiety can participate in various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
N-(4-methoxybenzylidene)-N-(1-phenyl-1H-pyrazol-3-yl)amine: Similar structure but lacks the dihydro component.
N-(4-methoxybenzylidene)-N-(1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)amine: Similar structure with a different substitution pattern on the pyrazole ring.
Uniqueness
N-(4-methoxybenzylidene)-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amine is unique due to the presence of both the methoxybenzylidene and dihydropyrazolyl groups. This combination of functional groups may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
属性
分子式 |
C17H17N3O |
|---|---|
分子量 |
279.34g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-N-(2-phenyl-3,4-dihydropyrazol-5-yl)methanimine |
InChI |
InChI=1S/C17H17N3O/c1-21-16-9-7-14(8-10-16)13-18-17-11-12-20(19-17)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3 |
InChI 键 |
BPKKICAYZSWXLF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=NC2=NN(CC2)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC=C(C=C1)C=NC2=NN(CC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















